An In-depth Technical Guide to 3-Bromo-5-fluoro-4-nitrobenzonitrile (CAS 1310918-28-5)
An In-depth Technical Guide to 3-Bromo-5-fluoro-4-nitrobenzonitrile (CAS 1310918-28-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-4-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will explore its physicochemical properties, plausible synthetic routes, reactivity, and potential applications, with a strong emphasis on safety and handling.
Physicochemical Properties
3-Bromo-5-fluoro-4-nitrobenzonitrile is a poly-functionalized benzene derivative. The strategic placement of bromo, fluoro, nitro, and cyano groups on the aromatic ring results in a unique electronic and steric profile, making it an intriguing building block for organic synthesis.
| Property | Value | Source |
| CAS Number | 1310918-28-5 | [1] |
| Molecular Formula | C₇H₂BrFN₂O₂ | [1] |
| Molecular Weight | 245.01 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Purity | Typically >95% | [1] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-Bromo-5-fluoro-4-nitrobenzonitrile.
Experimental Protocol: Nitration of 3-Bromo-5-fluorobenzonitrile
This hypothetical protocol is based on standard nitration procedures for deactivated aromatic rings.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromo-5-fluorobenzonitrile (1.0 eq).
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Acid Mixture: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) at 0 °C.
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Reaction: Slowly add the nitrating mixture to the flask containing the starting material, maintaining the reaction temperature below 10 °C.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
While experimental spectra for 3-Bromo-5-fluoro-4-nitrobenzonitrile are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons.
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¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the cyano group will appear at a characteristic downfield shift.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-Br and C-F stretches.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine.
Reactivity and Mechanistic Insights
The reactivity of 3-Bromo-5-fluoro-4-nitrobenzonitrile is dominated by the strong electron-withdrawing nature of the nitro and cyano groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[2][3] The fluorine and bromine atoms are potential leaving groups in such reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom is generally a better leaving group than bromine in SₙAr reactions on activated aromatic systems, a consequence of the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the transition state.[4]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
Experimental Protocol: SₙAr with a Generic Nucleophile
This protocol outlines a general procedure for an SₙAr reaction.
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Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-fluoro-4-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Addition of Nucleophile: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
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Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The product can then be purified using standard techniques.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 3-Bromo-5-fluoro-4-nitrobenzonitrile are of significant interest in medicinal chemistry. Fluorinated aromatic compounds are widely used in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The nitro group can be reduced to an amine, providing a handle for further functionalization, and the nitrile group can be converted to other functional groups or act as a bioisostere for a carbonyl group.[7]
This compound could serve as a key intermediate in the synthesis of:
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Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores.[8]
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Anticancer and Antimicrobial Agents: The 3-fluoro-4-nitrophenyl moiety is a scaffold that can be incorporated into various heterocyclic systems with potential anticancer and antimicrobial activities.[9]
-
Advanced Materials: The diverse functional groups could allow for its use in the synthesis of specialized polymers or functional materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-fluoro-4-nitrobenzonitrile is not widely available, the safety precautions can be inferred from data on structurally similar hazardous compounds. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Hazard Identification
Based on analogous compounds, 3-Bromo-5-fluoro-4-nitrobenzonitrile is likely to be:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
A skin and eye irritant.
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-5-fluoro-4-nitrobenzonitrile is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its poly-functionalized aromatic ring offers a versatile platform for the construction of complex molecules. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. As with any chemical, it is imperative to handle this compound with the utmost care and to follow all recommended safety procedures.
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Aryl Halide (Activated)
Meisenheimer Complex (Resonance Stabilized)
Substitution Product
Charge delocalized onto para-Nitro group (Major Stabilizing Contributor)
